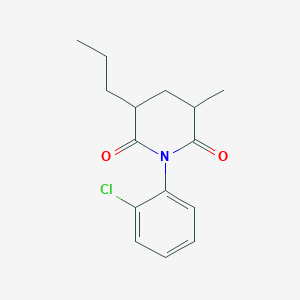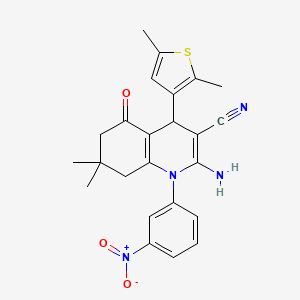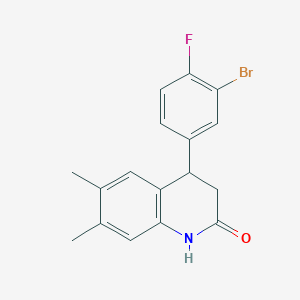
1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione is an organic compound with a complex structure that includes a piperidine ring substituted with a chlorophenyl group, a methyl group, and a propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine in the presence of a base to form the intermediate 1-(2-chlorophenyl)piperidine. This intermediate is then subjected to further reactions to introduce the methyl and propyl groups at the appropriate positions on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Chlorophenyl)piperidine: Lacks the methyl and propyl groups, resulting in different chemical and biological properties.
3-Methyl-5-propylpiperidine-2,6-dione: Lacks the chlorophenyl group, affecting its reactivity and applications.
Uniqueness
1-(2-Chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C15H18ClNO2 |
|---|---|
Peso molecular |
279.76 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-3-methyl-5-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C15H18ClNO2/c1-3-6-11-9-10(2)14(18)17(15(11)19)13-8-5-4-7-12(13)16/h4-5,7-8,10-11H,3,6,9H2,1-2H3 |
Clave InChI |
KYLXXYQOAAEJPB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CC(C(=O)N(C1=O)C2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1-(2,3-dimethylphenyl)-5-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640863.png)
![3-(4-methylbenzyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640872.png)
![3-[(2E)-2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11640875.png)

![(2E,6E)-2,6-bis[4-(dimethylamino)benzylidene]-4-methylcyclohexanone](/img/structure/B11640890.png)
![(5E)-5-[2-bromo-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]imidazolidine-2,4-dione](/img/structure/B11640891.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11640894.png)
![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B11640898.png)
![cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11640902.png)


![N-[(Z)-1-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11640933.png)
![Ethyl 2-[({5-nitro-2-[(3-phenylpropyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11640936.png)
![3-(2-methoxyphenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11640939.png)
